3,4-Dinitrobenzaldehyde
Overview
Description
3,4-Dinitrobenzaldehyde is an organic compound with the molecular formula C7H4N2O5. It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 3rd and 4th positions, along with an aldehyde group (-CHO) at the 1st position. This compound is known for its yellow crystalline appearance and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dinitrobenzaldehyde typically involves the nitration of benzaldehyde. This process can be achieved by treating benzaldehyde with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dinitrobenzaldehyde undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Oxidation: Potassium permanganate, water as a solvent.
Substitution: Sodium methoxide, methanol as a solvent.
Major Products Formed:
Reduction: 3,4-Diaminobenzaldehyde.
Oxidation: 3,4-Dinitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3,4-Dinitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: It serves as a reagent in biochemical assays to detect and quantify specific biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dinitrobenzaldehyde is primarily based on its ability to undergo various chemical transformations. The nitro groups and the aldehyde group are reactive sites that participate in different reactions, leading to the formation of diverse products. These reactions often involve the formation of intermediates that interact with molecular targets and pathways in biological systems .
Comparison with Similar Compounds
3-Nitrobenzaldehyde: Contains a single nitro group at the 3rd position.
4-Nitrobenzaldehyde: Contains a single nitro group at the 4th position.
2,4-Dinitrobenzaldehyde: Contains two nitro groups at the 2nd and 4th positions.
Comparison: 3,4-Dinitrobenzaldehyde is unique due to the presence of two nitro groups at adjacent positions on the benzene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde, this compound exhibits different chemical behavior and forms distinct products in reactions. The presence of two nitro groups also enhances its electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
3,4-dinitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-1-2-6(8(11)12)7(3-5)9(13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEAXMDJIUCDRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35998-98-2 | |
Record name | 3,4-dinitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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